molecular formula C16H12ClN3O3S B2468756 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865545-59-1

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No. B2468756
CAS RN: 865545-59-1
M. Wt: 361.8
InChI Key: SYEZEDXTDYYLMJ-FBMGVBCBSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazolo[5,4-d]thiazoles, which are structurally similar, are often synthesized using various synthetic methods .


Molecular Structure Analysis

The compound likely contains a benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Ni-Catalyzed Cross-Electrophile Coupling of Alcohols

The direct coupling of unactivated alcohols remains a challenge in synthetic chemistry. However, recent advancements have demonstrated a strategy that builds upon in situ halogenation and reductive coupling of alcohols with aryl halides to forge Csp2–Csp3 bonds . In this context, our compound acts as a bromination reagent, enabling rapid transformation of a wide range of alcohols to their bromide counterparts. This method is particularly suitable for arylation of structurally complex alcohols without the need for pre-preparation of alkyl halides. Notably, it shows good selectivity in the bromination/arylation of symmetric diols and less sterically hindered hydroxyl groups in polyols, making it promising for selective functionalization of diols and polyols without laborious protecting/deprotecting operations.

Chiral Intermediates for Drug Synthesis

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide: serves as a precursor for enantiopure intermediates used in the production of chiral drugs. These include cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) and other pharmaceutical compounds . Its unique structure contributes to the stereochemistry of these drugs, impacting their biological activity and pharmacokinetics.

Pesticidal Agents

The compound’s derivatives have shown favorable insecticidal potential. In particular, they exhibit efficacy against pests such as the oriental armyworm and diamondback moth . Researchers are exploring formulations based on this compound to develop environmentally friendly and effective pest control solutions.

Geochemical Logging in Scientific Drilling

Geochemical logging methods, including elemental capture spectroscopy (ECS) logging, play a crucial role in palaeoenvironmental research. While not directly related to the compound itself, understanding its behavior in geological contexts can inform the interpretation of log data obtained during scientific drilling . These logs provide valuable insights into past environments and geological processes.

Lead-Acid Batteries

Although not a primary application, lead acid batteries find widespread use in various systems, including small-scale power storage (such as UPS systems) and large grid-scale power systems. The compound’s role lies in the spongy lead acting as the anode and lead dioxide as the cathode, with aqueous sulfuric acid serving as the electrolyte .

Future Directions

While specific future directions for this compound were not found, there is ongoing research into the use of thiazolo[5,4-d]thiazoles in the field of organic photovoltaics .

properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEZEDXTDYYLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

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